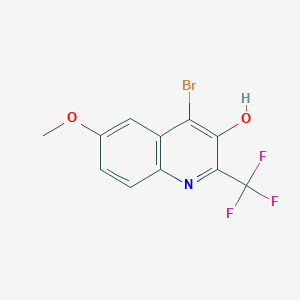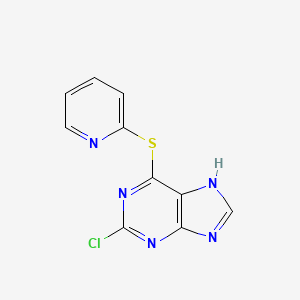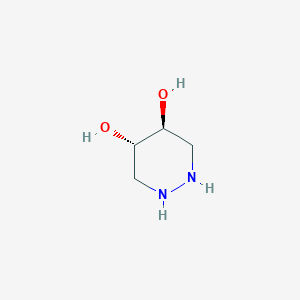
(4S,5S)-Hexahydropyridazine-4,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-Hexahydropyridazine-4,5-diol is a chiral organic compound with the molecular formula C4H10N2O2 It is characterized by the presence of two hydroxyl groups attached to a hexahydropyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-Hexahydropyridazine-4,5-diol typically involves the reduction of a precursor compound. One common method is the diastereoselective reduction of a 2-piperidinone derivative using L-Selectride at low temperatures . This method ensures high yields and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-Hexahydropyridazine-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different diols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various diols or amines.
Aplicaciones Científicas De Investigación
(4S,5S)-Hexahydropyridazine-4,5-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (4S,5S)-Hexahydropyridazine-4,5-diol involves its interaction with specific molecular targets. The hydroxyl groups and the hexahydropyridazine ring play crucial roles in its binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: This compound has a similar structure but contains sulfur atoms instead of nitrogen.
(4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid: This compound has additional keto groups and a carboxylic acid moiety.
Uniqueness
(4S,5S)-Hexahydropyridazine-4,5-diol is unique due to its specific stereochemistry and the presence of the hexahydropyridazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
566917-27-9 |
|---|---|
Fórmula molecular |
C4H10N2O2 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
(4S,5S)-diazinane-4,5-diol |
InChI |
InChI=1S/C4H10N2O2/c7-3-1-5-6-2-4(3)8/h3-8H,1-2H2/t3-,4-/m0/s1 |
Clave InChI |
HARAOQHEHPISJO-IMJSIDKUSA-N |
SMILES isomérico |
C1[C@@H]([C@H](CNN1)O)O |
SMILES canónico |
C1C(C(CNN1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


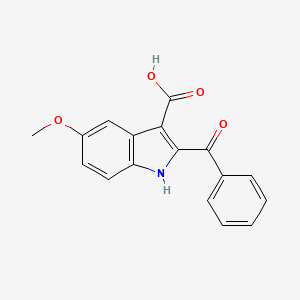

![2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12913495.png)
![2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12913500.png)
![2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12913506.png)

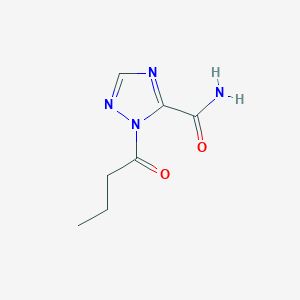

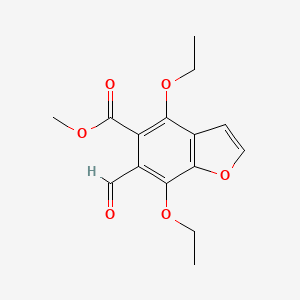
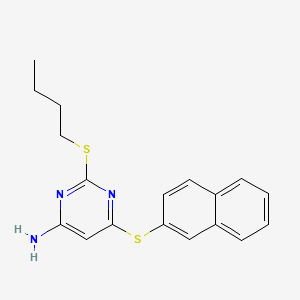
![(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol](/img/structure/B12913540.png)
